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molecular formula C7H14N2O B1359919 Cyclohexylurea CAS No. 698-90-8

Cyclohexylurea

Cat. No. B1359919
M. Wt: 142.2 g/mol
InChI Key: WUESWDIHTKHGQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04740618

Procedure details

730 ml of mother liquor from Example 3, 50 ml of water, 495 g (5 mols) of cyclohexylamine and 312 g (5.2 mols) of urea are reacted and worked up as in Example 3. 652 g of N-cyclohexylurea (92% of theory) are obtained.
Quantity
495 g
Type
reactant
Reaction Step One
Name
Quantity
312 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
92%

Identifiers

REACTION_CXSMILES
[CH:1]1([NH2:7])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[NH2:8][C:9](N)=[O:10]>O>[CH:1]1([NH:7][C:9]([NH2:8])=[O:10])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
495 g
Type
reactant
Smiles
C1(CCCCC1)N
Name
Quantity
312 g
Type
reactant
Smiles
NC(=O)N
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCC1)NC(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 652 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 91.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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